2',3',5'-Trifluoropropiophenone
Overview
Description
2’,3’,5’-Trifluoropropiophenone is a chemical compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is a fluorinated derivative of propiophenone, characterized by the presence of three fluorine atoms attached to the phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
One common method is the Friedel-Crafts acylation reaction, where propiophenone is treated with a fluorinating agent in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions on the phenyl ring .
Chemical Reactions Analysis
2’,3’,5’-Trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’,5’-Trifluoropropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,3’,5’-Trifluoropropiophenone involves its interaction with molecular targets through its fluorinated phenyl ring and carbonyl group. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
2’,3’,5’-Trifluoropropiophenone can be compared with other fluorinated propiophenones, such as:
3’,4’,5’-Trifluoropropiophenone: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.
2’,4’,5’-Trifluoropropiophenone: Another isomer with distinct properties and uses.
The uniqueness of 2’,3’,5’-Trifluoropropiophenone lies in its specific fluorine atom arrangement, which influences its chemical behavior and suitability for particular research and industrial applications .
Properties
IUPAC Name |
1-(2,3,5-trifluorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)6-3-5(10)4-7(11)9(6)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVRWLNVWBVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286644 | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-17-3 | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243666-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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